molecular formula C8H4BrNO3 B1380704 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 1368138-87-7

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B1380704
CAS No.: 1368138-87-7
M. Wt: 242.03 g/mol
InChI Key: FUTNRFCTJWUVSJ-UHFFFAOYSA-N
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Description

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrNO3 It is characterized by a fused furo-pyridine ring system, which includes a bromine atom at the 7th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-hydroxy-4-pyridinecarboxaldehyde with a suitable reagent to form the furo-pyridine ring system. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of novel materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The bromine atom may also play a role in enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and have been studied for their biological activities.

    Furo[3,2-c]pyridines: Compounds with similar furo-pyridine ring systems but different substituents.

Uniqueness

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of novel compounds with tailored properties.

Properties

IUPAC Name

7-bromo-4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-6-2-10-8(12)5-1-4(3-11)13-7(5)6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTNRFCTJWUVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=C1C(=O)NC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
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7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
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7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
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7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
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7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 6
7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

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